![molecular formula C19H19FN2O2S B2787931 3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1226459-18-2](/img/structure/B2787931.png)
3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound’s structure includes a sulfur atom, which suggests potential antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against Gram-negative bacteria (such as Escherichia coli), Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus), and fungal strains like Aspergillus niger and Candida albicans . These investigations aim to identify novel agents for combating infectious diseases.
Bactericide Development
Considering its unique structure, the compound could serve as a starting point for designing bactericides. Researchers have explored similar molecules for their ability to prevent and treat bacterial infections. Investigating the compound’s interaction with specific bacterial strains, such as Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae, could lead to valuable insights .
Anti-HIV Activity
The compound’s heterocyclic framework may also be relevant in antiviral research. Similar indole derivatives have been screened for anti-HIV activity. By modifying the compound’s substituents, researchers could explore its potential as an anti-HIV agent .
Synthetic Intermediates
Organic sulfides and sulfones are valuable synthetic intermediates for producing pharmacologically active molecules. Researchers often use them to create diverse compounds, including anti-ulcer drugs, antibacterials, antifungals, and more. The compound’s unique structure could contribute to the synthesis of novel therapeutic agents .
Pharmacophore Exploration
Incorporating the 2-chloro-4-fluorophenyl moiety as a pharmacophore within the thiazole ring opens up possibilities for drug design. Researchers can explore modifications around this core structure to enhance antimicrobial activity while minimizing toxicity .
Drug Discovery
Given the compound’s intriguing features, it could be a starting point for drug discovery efforts. Researchers can optimize its properties, evaluate its bioavailability, and assess its safety profile. Collaborations between medicinal chemists, biologists, and pharmacologists may uncover its full potential.
properties
IUPAC Name |
11-[2-(4-fluorophenyl)sulfanylacetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c20-15-4-6-16(7-5-15)25-12-19(24)21-9-13-8-14(11-21)17-2-1-3-18(23)22(17)10-13/h1-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJOTIOPCIHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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